Scrambled 10Panx

Description

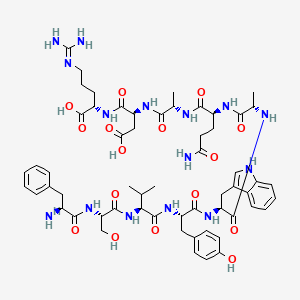

Structure

2D Structure

Propriétés

Numéro CAS |

1315378-72-3 |

|---|---|

Formule moléculaire |

C58H79N15O16 |

Poids moléculaire |

1242.3 g/mol |

Nom IUPAC |

2-[[2-[2-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C58H79N15O16/c1-29(2)47(73-55(86)44(28-74)72-50(81)37(59)23-32-11-6-5-7-12-32)56(87)71-41(24-33-16-18-35(75)19-17-33)53(84)70-42(25-34-27-64-38-14-9-8-13-36(34)38)52(83)66-30(3)48(79)67-39(20-21-45(60)76)51(82)65-31(4)49(80)69-43(26-46(77)78)54(85)68-40(57(88)89)15-10-22-63-58(61)62/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,82)(H,66,83)(H,67,79)(H,68,85)(H,69,80)(H,70,84)(H,71,87)(H,72,81)(H,73,86)(H,77,78)(H,88,89)(H4,61,62,63) |

Clé InChI |

VNQGVHMGXBRHRA-UHFFFAOYSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)N |

Pureté |

>98% |

Séquence |

FSVYWAQADR |

Solubilité |

Soluble in DMSO |

Stockage |

-20°C |

Synonymes |

Scrambled 10Panx Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Scrambled 10Panx in Pannexin-1 Channel Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular communication, the precise modulation of ion channels is paramount for maintaining physiological homeostasis. Pannexin-1 (Panx1) channels, large-pore channels permeable to ions and small molecules like adenosine triphosphate (ATP), have emerged as critical players in a variety of cellular processes, including inflammation, apoptosis, and neurotransmission. The peptide ¹⁰Panx1 has become an invaluable tool for researchers studying the function of these channels due to its inhibitory properties. However, to ensure the specificity of its effects, a crucial control is required: Scrambled ¹⁰Panx1. This in-depth technical guide delineates the function of Scrambled ¹⁰Panx1, provides a summary of its use in key experiments, details relevant experimental protocols, and illustrates the signaling pathways and workflows involved.

Core Function: A Negative Control for Specificity

Scrambled ¹⁰Panx1 is a decapeptide with the amino acid sequence FSVYWAQADR, a randomized version of the Pannexin-1 inhibitory peptide, ¹⁰Panx1 (WRQAAFVDSY)[1]. Its primary and critical function in research is to serve as a negative control in experiments investigating the effects of ¹⁰Panx1. By using a peptide with the same amino acid composition but a disordered sequence, researchers can distinguish the sequence-specific inhibitory effects of ¹⁰Panx1 on Panx1 channels from non-specific effects that might arise from the introduction of any peptide into a biological system. In numerous studies, Scrambled ¹⁰Panx1 has been shown to be significantly less effective or completely inactive in blocking Panx1 channel activity compared to its non-scrambled counterpart[2].

Mechanism of Action of the Target Peptide, ¹⁰Panx1

¹⁰Panx1 is a mimetic peptide that corresponds to a sequence in the first extracellular loop of the Pannexin-1 protein. It is believed to competitively inhibit the channel, blocking the passage of ions and molecules such as ATP[3]. This inhibition of Panx1 has significant downstream consequences, including the modulation of P2X7 receptor signaling, reduction of inflammatory responses, and prevention of cell death[3]. The specificity of these actions is validated by the lack of a similar response when Scrambled ¹⁰Panx1 is used under identical experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, highlighting the differential effects of ¹⁰Panx1 and Scrambled ¹⁰Panx1 on Pannexin-1 channel function.

| Assay | Cell Type | Treatment | ¹⁰Panx1 Effect | Scrambled ¹⁰Panx1 Effect | Reference |

| Animal Survival | Mice (Sepsis Model) | 120 mg/kg peptide | Decreased survival rate from 65% to 45% | No significant change in survival rate (65%) | Chen et al., 2019[4] |

| Dye Uptake (Lucifer Yellow) | Macrophages | LPS stimulation + 200 µg/ml peptide | Enhanced LPS-induced dye uptake | No significant effect | Chen et al., 2019[4] |

| ATP Release | Macrophages | LPS stimulation + 200 µg/ml peptide | Dose-dependently elevated LPS-induced ATP release | Not reported | Chen et al., 2019[4] |

Note: The study by Chen et al. (2019) intriguingly found that at lower concentrations, ¹⁰Panx1 enhanced rather than inhibited some Panx1 activities in the context of sepsis, while the scrambled peptide remained inactive. This highlights the importance of dose-response studies and the complexity of Panx1 pharmacology.

Experimental Protocols

Dye Uptake Assay

This assay measures the permeability of the cell membrane to fluorescent dyes, such as Lucifer Yellow or ethidium bromide, as an indicator of Panx1 channel activity.

Materials:

-

Cells expressing Pannexin-1 (e.g., macrophages, HEK293-P2X7 cells)

-

Fluorescent dye (e.g., Lucifer Yellow, ethidium bromide)

-

¹⁰Panx1 and Scrambled ¹⁰Panx1 peptides

-

Pannexin-1 channel activator (e.g., ATP, high extracellular potassium)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.

-

Peptide Incubation: Pre-incubate the cells with either ¹⁰Panx1 or Scrambled ¹⁰Panx1 at the desired concentration (e.g., 100-500 µM) for a specified time (e.g., 10-30 minutes) at 37°C.

-

Dye Loading: Add the fluorescent dye to the cell culture medium.

-

Channel Activation: Induce Pannexin-1 channel opening by adding the activator.

-

Measurement: Measure the fluorescence intensity inside the cells over time using a fluorescence microscope or a plate reader. A significant increase in intracellular fluorescence in the presence of the activator, which is blocked by ¹⁰Panx1 but not by Scrambled ¹⁰Panx1, indicates specific inhibition of Panx1 channels.

ATP Release Assay

This assay quantifies the release of ATP from cells, a key function of Pannexin-1 channels.

Materials:

-

Cells expressing Pannexin-1

-

¹⁰Panx1 and Scrambled ¹⁰Panx1 peptides

-

Pannexin-1 channel activator

-

Luciferin-luciferase ATP assay kit

Protocol:

-

Cell Preparation: Culture cells to the desired confluency in a multi-well plate.

-

Peptide Incubation: Pre-treat the cells with ¹⁰Panx1 or Scrambled ¹⁰Panx1 as described in the dye uptake assay.

-

Channel Activation: Stimulate the cells with the Pannexin-1 activator.

-

Supernatant Collection: At various time points after activation, collect a small aliquot of the cell culture supernatant.

-

ATP Measurement: Use a luciferin-luciferase assay to measure the ATP concentration in the collected supernatant according to the manufacturer's instructions. The amount of light produced is proportional to the ATP concentration. A reduction in ATP release in ¹⁰Panx1-treated cells compared to untreated or Scrambled ¹⁰Panx1-treated cells indicates specific channel inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through Pannexin-1 channels in the cell membrane.

Materials:

-

Cells expressing Pannexin-1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

¹⁰Panx1 and Scrambled ¹⁰Panx1 peptides

Protocol:

-

Cell Preparation: Prepare cells for patch-clamp recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.

-

Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

-

Current Recording: Apply a voltage protocol to the cell and record the resulting membrane currents. Pannexin-1 channels are typically activated by depolarization.

-

Peptide Application: Perfuse the cell with an extracellular solution containing either ¹⁰Panx1 or Scrambled ¹⁰Panx1 and record the effect on the Panx1-mediated currents. A specific inhibitor like ¹⁰Panx1 will cause a reversible reduction in the current, while the scrambled version should have minimal to no effect.

Visualizations

Caption: P2X7R-Panx1 signaling and points of intervention.

Caption: General experimental workflow for studying Panx1 inhibition.

References

- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 2. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Use and mis-use of supplementary material in science publications - PMC [pmc.ncbi.nlm.nih.gov]

Scrambled 10Panx: A Technical Guide to its Use as a Negative Control Peptide in Pannexin-1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, Pannexin-1 (Panx1) channels have emerged as crucial players, mediating the release of ATP and other signaling molecules that govern a myriad of physiological and pathological processes. The selective inhibition of these channels is a key strategy for dissecting their roles and for the development of novel therapeutics. The 10Panx peptide, a mimetic of a sequence in the first extracellular loop of Panx1, has proven to be a potent and specific inhibitor of Panx1 channel activity. To ensure the specificity of its effects, a reliable negative control is paramount. This technical guide provides an in-depth overview of the Scrambled 10Panx peptide, its design, and its application as a negative control in Panx1 research.

The 10Panx peptide corresponds to the amino acid sequence WRQAAFVDSY .[1] Its scrambled counterpart, this compound, possesses the same amino acid composition but in a randomized sequence, typically FSVYWAQADR .[2] This randomization disrupts the specific conformation required for binding to and inhibiting the Panx1 channel, rendering it biologically inactive against its target. The use of this compound is essential to differentiate the specific effects of Panx1 inhibition from non-specific peptide or experimental artifacts.

Data Presentation: Efficacy of 10Panx vs. This compound

The following tables summarize the differential effects of 10Panx and its scrambled control on key Pannexin-1 mediated cellular processes.

| Table 1: Effect on ATP Release | |

| Peptide | Inhibition of ATP Release |

| 10Panx | Significant inhibition |

| This compound | No significant inhibition |

| This table summarizes the expected outcomes from ATP release assays. 10Panx effectively blocks ATP release from various cell types, including peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages (MDMs), and CEM-GFP cells, while this compound shows no inhibitory effect at similar concentrations. |

| Table 2: Effect on Dye Uptake | |

| Peptide | Inhibition of Dye Uptake (e.g., Yo-Pro-1) |

| 10Panx | Significant inhibition of P2X7R-mediated dye uptake |

| This compound | No significant inhibition |

| This table illustrates the typical results from dye uptake assays. 10Panx is known to inhibit the uptake of fluorescent dyes like Yo-Pro-1, which enter the cell through Panx1 channels, particularly when activated by P2X7 receptors. This compound does not impede this process, confirming the sequence-specific action of 10Panx.[1] |

| Table 3: Effect on IL-1β Release | |

| Peptide | Inhibition of ATP-mediated IL-1β Release |

| 10Panx | Significant inhibition |

| This compound | No significant inhibition |

| This table highlights the impact on inflammatory cytokine release. The release of IL-1β, a key inflammatory mediator, is often downstream of Panx1 activation. 10Panx effectively curtails this release from macrophages, whereas this compound does not, underscoring the specific role of Panx1 in this inflammatory pathway.[3] |

Signaling Pathways and Experimental Workflows

Pannexin-1 and P2X7 Receptor Signaling Pathway

Pannexin-1 channels are intricately linked with the P2X7 purinergic receptor (P2X7R). Activation of P2X7R by extracellular ATP triggers the opening of Panx1 channels, leading to a massive efflux of ATP into the extracellular space. This creates a positive feedback loop, further activating P2X7R and amplifying downstream signaling cascades.

Caption: Pannexin-1 and P2X7R signaling cascade.

Pannexin-1 in NLRP3 Inflammasome Activation

The release of ATP through Panx1 channels is a critical signal for the activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. This process involves potassium efflux and the subsequent assembly of the inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.

References

Scrambled 10Panx: A Technical Guide to its Sequence, Structure, and Application as a Negative Control in Pannexin-1 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scrambled 10Panx peptide, a critical negative control used in the study of Pannexin-1 (Panx1) channels. We will delve into its sequence and structural characteristics in comparison to the active 10Panx peptide, present quantitative data on its inactivity, and provide detailed experimental protocols for key assays used to assess Panx1 channel function. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs.

Introduction to Pannexin-1 and the 10Panx Peptide

Pannexin-1 (Panx1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, permitting the passage of ions and small molecules up to 1 kDa, most notably adenosine triphosphate (ATP).[1][2] This ATP release plays a crucial role in a multitude of physiological and pathological processes, including inflammation, apoptosis, and intercellular communication.[1][2]

The 10Panx peptide is a synthetic mimetic of a sequence found in the second extracellular loop of the Panx1 protein.[3] Its sequence is WRQAAFVDSY .[3] 10Panx acts as a competitive inhibitor of Panx1 channels, effectively blocking the release of ATP and subsequent downstream signaling events.[4] This inhibitory action has made 10Panx a valuable tool for investigating the role of Panx1 in various cellular and disease models.[4]

The this compound Peptide: Sequence and Rationale for Use

To ensure that the observed effects of the 10Panx peptide are due to its specific sequence and not merely a result of introducing a random peptide into the system, a scrambled version of 10Panx is employed as a negative control. The this compound peptide contains the same amino acids as 10Panx but in a randomized order. The commonly used sequence for this compound is FSVYWAQADR .[5]

The fundamental principle behind using a scrambled control is that the biological activity of a peptide is often highly dependent on its primary amino acid sequence, which dictates its three-dimensional structure and ability to interact with its target. By rearranging the amino acid sequence, the specific binding motif is disrupted, rendering the scrambled peptide inactive against the target, in this case, the Panx1 channel. Therefore, any experimental outcome observed with 10Panx but not with this compound can be confidently attributed to the specific inhibition of Panx1.

Comparative Analysis: 10Panx vs. This compound

The primary distinction between 10Panx and its scrambled counterpart lies in their biological activity. While 10Panx effectively inhibits Panx1 channel function, this compound is designed to be inert. This differential activity has been demonstrated across various experimental assays.

Quantitative Data Summary

The following table summarizes the comparative efficacy of 10Panx and this compound in inhibiting Pannexin-1 channel activity, as measured by ATP-induced dye uptake.

| Peptide | Concentration | Assay | Target Cells | Percent Inhibition of Control Response (Normalized to ATP) | Reference |

| 10Panx | 100 µM | ATP-induced Ethidium Uptake | HEK-hP2X7 | ~0% | [6][7][8] |

| This compound | 100 µM | ATP-induced Ethidium Uptake | HEK-hP2X7 | ~0% | [6][7][8] |

Note: In this particular study, neither 10Panx nor this compound showed significant inhibition of ATP-induced dye uptake in HEK-hP2X7 cells, suggesting the dye uptake in this specific cell line under these conditions may be Panx1-independent. However, the data clearly demonstrates that this compound has no greater effect than the active peptide, supporting its role as a negative control.

Signaling Pathways and Experimental Workflows

The inhibition of Panx1 channels by 10Panx can impact several downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling cascade involving Panx1 and a typical experimental workflow for screening Panx1 inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the inhibitory effects of 10Panx and the inactivity of this compound on Pannexin-1 channel function.

ATP Release Assay (Luciferase-Based)

This assay quantifies the amount of ATP released from cells into the extracellular medium, a direct measure of Panx1 channel activity.

Materials:

-

Panx1-expressing cells (e.g., HEK293, astrocytes)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

10Panx and this compound peptides (stock solutions prepared in an appropriate solvent, e.g., water or DMSO)

-

ATP standard solution

-

Luciferin-luciferase assay kit

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Seed Panx1-expressing cells in a 96-well plate and culture overnight to allow for adherence.

-

Wash the cells once with PBS.

-

Pre-incubate the cells with either 10Panx (e.g., 300 µM), this compound (e.g., 300 µM), or vehicle control in fresh medium for 30 minutes at 37°C.[9]

-

Induce Panx1 channel opening using a known stimulus (e.g., mechanical stress, high extracellular potassium, or a specific agonist).

-

At desired time points, carefully collect a sample of the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells.

-

Prepare ATP standards in the same medium used for the experiment.

-

In a new white, opaque 96-well plate, add a specific volume of the cell-free supernatant or ATP standard.

-

Add the luciferin-luciferase reagent to each well according to the manufacturer's instructions.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the ATP concentration in the samples by comparing the luminescence values to the ATP standard curve.

Dye Uptake Assay (Ethidium Bromide)

This assay measures the influx of a fluorescent dye, such as ethidium bromide, into the cytoplasm through open Panx1 channels.

Materials:

-

Panx1-expressing cells

-

Low-divalent physiological solution

-

Ethidium bromide (EtBr) solution

-

10Panx and this compound peptides

-

ATP or other Panx1 agonist

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Plate cells in a 96-well plate suitable for fluorescence measurements.

-

Wash the cells with the low-divalent physiological solution.

-

Pre-incubate the cells with 10Panx (e.g., 100 µM), this compound (e.g., 100 µM), or vehicle control for 10 minutes at 37°C.[6][7]

-

Add the Panx1 agonist (e.g., 1 mM ATP) and ethidium bromide to the wells.[6][7]

-

Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 518/605 nm for EtBr).

-

Record data at regular intervals for a set duration (e.g., 300 seconds).[6][7]

-

The rate of increase in fluorescence is proportional to the rate of dye uptake and, therefore, Panx1 channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through Panx1 channels in the plasma membrane of a single cell.

Materials:

-

Panx1-expressing cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

10Panx and this compound peptides

Protocol:

-

Prepare patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a Panx1-expressing cell.

-

Apply a voltage protocol to elicit Panx1 currents. A typical protocol involves holding the cell at a negative potential (e.g., -60 mV) and applying voltage steps or ramps to positive potentials (e.g., up to +100 mV).

-

Record the baseline Panx1 currents.

-

Perfuse the cell with the extracellular solution containing 10Panx at the desired concentration.

-

Record the currents in the presence of 10Panx to observe any inhibition.

-

Wash out the 10Panx peptide and allow the currents to recover.

-

Repeat the perfusion with the this compound peptide at the same concentration to confirm its lack of effect on Panx1 currents.

NLRP3 Inflammasome Activation Assay

This assay indirectly measures Panx1 activity by quantifying the release of IL-1β, a downstream consequence of Panx1-mediated ATP release and subsequent NLRP3 inflammasome activation.

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages)

-

LPS (lipopolysaccharide) for priming

-

ATP or other NLRP3 activator

-

10Panx and this compound peptides

-

ELISA kit for IL-1β

Protocol:

-

Prime the immune cells with LPS (e.g., 1 µg/mL) for several hours to induce the expression of pro-IL-1β.

-

Pre-treat the cells with 10Panx, this compound, or vehicle control for 30-60 minutes.

-

Stimulate the cells with an NLRP3 activator (e.g., ATP) to trigger inflammasome assembly and caspase-1 activation.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cellular debris.

-

Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

A reduction in IL-1β release in the presence of 10Panx, but not this compound, indicates that Panx1 activity is required for NLRP3 inflammasome activation in that system.

Conclusion

The this compound peptide is an indispensable tool for researchers studying the function of Pannexin-1 channels. Its sequence, a random arrangement of the amino acids found in the active 10Panx peptide, ensures that it serves as a true negative control, devoid of specific inhibitory activity against Panx1. By incorporating this compound into experimental designs, scientists can confidently attribute the effects of 10Panx to the specific blockade of Pannexin-1, thereby strengthening the validity and reliability of their findings. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for the effective application of this compound in Pannexin-1 research.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemotherapeutic Drugs Induce ATP Release via Caspase-gated Pannexin-1 Channels and a Caspase/Pannexin-1-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cryo-EM structure of pannexin 1 reveals unique motifs for ion selection and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Partner: A Technical Guide to the Role of Scrambled Peptides in Research

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide research, where the sequence of amino acids dictates function, the humble scrambled peptide emerges as an indispensable tool for validating specificity and ensuring the reliability of experimental findings. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical role of scrambled peptides, detailing their application, experimental protocols, and the interpretation of comparative data.

The Core Concept: What Are Scrambled Peptides?

A scrambled peptide is a control molecule that possesses the exact same amino acid composition as an active or "native" peptide, but with the sequence of these amino acids randomly rearranged.[1][2][3] This elegant control allows researchers to demonstrate that the specific, linear sequence of the native peptide is the determinant of its biological activity, rather than the mere presence and proportion of its constituent amino acids.[1] The generation of a scrambled peptide involves a permutation of the original sequence, a process that can be guided by algorithms to maintain similar physicochemical properties, such as polarity, to the native peptide, thereby creating a more robust negative control.

The primary and most crucial role of a scrambled peptide is to serve as a negative control in a wide array of biological assays.[1][3] By comparing the activity of the native peptide to its scrambled counterpart, researchers can confidently attribute any observed biological effects to the specific sequence of the native peptide. This helps to distinguish true biological activity from non-specific effects that might arise from the peptide's charge, hydrophobicity, or other general physicochemical properties.

Beyond their role as negative controls, libraries of scrambled peptides are also valuable tools in peptide sequence optimization and the discovery of novel therapeutic leads .[1] By creating and screening a diverse pool of randomized sequences, researchers can identify peptides with enhanced properties, such as increased binding affinity, improved stability, or novel biological functions.

Quantitative Analysis: Active vs. Scrambled Peptides

The direct comparison of quantitative data from experiments using both an active peptide and its scrambled control is fundamental to interpreting the results. The following tables summarize data from various research applications, illustrating the significant differences in activity that underscore the importance of sequence specificity.

Table 1: Antimicrobial Activity of Permutated Peptides

This table showcases the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a series of permutated antimicrobial peptides (WW291-WW298) against various bacterial strains. The variation in activity between the different sequences highlights the critical role of the amino acid order in antimicrobial efficacy.

| Peptide | Sequence | MIC (µM) vs. E. coli | MBC (µM) vs. E. coli | MIC (µM) vs. S. aureus | MBC (µM) vs. S. aureus |

| WW291 | FWRKIWRIWRKIW | 12.5 | 25 | 6.25 | 12.5 |

| WW292 | WRKIWRIWRKIWF | 12.5 | 25 | 6.25 | 12.5 |

| WW293 | RKIWRIWRKIWFW | 12.5 | 25 | 6.25 | 12.5 |

| WW294 | KIWRIWRKIWFWR | 12.5 | 25 | 6.25 | 12.5 |

| WW295 | IWRIWRKIWFWRK | 6.25 | 12.5 | 12.5 | 25 |

| WW296 | WRIWRKIWFWRKI | 12.5 | 25 | 6.25 | 12.5 |

| WW297 | RIWRKIWFWRKIW | 12.5 | 25 | 6.25 | 12.5 |

| WW298 | IWRKIWFWRKIWR | 12.5 | 25 | 3.12 | 6.25 |

Data adapted from a study on the effects of sequence permutation on antimicrobial peptide activity.[4]

Table 2: Receptor Binding Affinity of ACE2-Derived Peptides to SARS-CoV-2 RBD

This table presents the dissociation constants (KD) for various ACE2-derived peptides binding to the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. A lower KD value indicates higher binding affinity. The "LA1" peptide, designed to have low affinity, serves as a form of negative control, demonstrating that specific mutations significantly impact binding. A scrambled version of the wild-type (WT) peptide would be expected to show a similarly high KD value, indicating negligible binding.

| Peptide | Description | KD (µM) |

| WT | Wild-Type ACE2 Peptide | 1.5 ± 0.2 |

| HA1 | High-Affinity Mutant 1 | 0.4 ± 0.1 |

| HA2 | High-Affinity Mutant 2 | 0.5 ± 0.1 |

| HA3 | High-Affinity Mutant 3 | 0.6 ± 0.1 |

| HA4 | High-Affinity Mutant 4 | 0.3 ± 0.1 |

| LA1 | Low-Affinity Control | > 100 |

Data adapted from a study on designing protein-binding peptides with controlled affinity.[5]

Table 3: Cellular Uptake of Pentapeptide-Conjugated R8 Peptides

This table illustrates the cellular uptake of a cell-penetrating peptide (R8) conjugated to various pentapeptides. The uptake is normalized to the uptake of the R8 peptide alone. This data demonstrates how the addition of specific peptide sequences can significantly enhance or inhibit cellular uptake, a principle that can be extended to scrambled controls where a randomized sequence would ideally show baseline (or inhibited) uptake compared to an active uptake-enhancing sequence.

| Pentapeptide Conjugate | Normalized Cellular Uptake (R8 = 1.0) |

| RRRRR | 3.5 ± 0.2 |

| WWWWW | 2.8 ± 0.3 |

| FFFFF | 2.1 ± 0.2 |

| GGGGG | 1.2 ± 0.1 |

| EEEEE | 0.2 ± 0.1 |

Data adapted from a study on the modulation of peptide uptake.[5]

Experimental Protocols: Methodologies for Key Experiments

The proper design and execution of experiments incorporating scrambled peptide controls are paramount. Below are detailed methodologies for common experimental applications.

In Vitro Targeting of Tumor-Associated Macrophages (TAMs)

This protocol describes a cell-based assay to evaluate the specific targeting of TAMs by a peptide-functionalized agent, using a scrambled peptide as a negative control.

Objective: To determine if a specific peptide sequence (M2pep) fused to a virus-like particle (VLP) can specifically target M2-like macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

B16-F10 melanoma cell line

-

FITC-labeled VLP-M2pep (active peptide)

-

FITC-labeled VLP-scrambled M2pep (scVLP; negative control)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Anti-lysosome monoclonal antibody

-

Fluorescently labeled secondary antibody

-

Confocal microscope

Methodology:

-

Mimicking TAMs: Culture RAW264.7 cells. To induce an M2-like phenotype that mimics TAMs, incubate the RAW264.7 cells with the supernatant from a B16-F10 melanoma cell culture for 24 hours.[6]

-

Peptide Incubation: Treat the "TAM-mimic" cells with either FITC-labeled VLP-M2pep or FITC-labeled scVLP at a concentration of 10 µg/mL in serum-free media. Incubate for 4 hours at 37°C.[6]

-

Cell Staining:

-

Wash the cells three times with cold PBS to remove unbound VLPs.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Incubate with an anti-lysosome primary antibody for 1 hour at room temperature to visualize endo-lysosomal compartments.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis: Mount the coverslips onto glass slides and image using a confocal microscope. Quantify the co-localization of the FITC signal (from the VLPs) with the lysosomal marker to determine the extent of cellular uptake and trafficking. Compare the fluorescence intensity and localization between cells treated with the active peptide and the scrambled control. A significantly higher FITC signal in the VLP-M2pep treated cells compared to the scVLP treated cells indicates specific targeting.[6]

Cellular Uptake Assay using Flow Cytometry

This protocol provides a quantitative method to assess the cellular uptake of a peptide using flow cytometry, with a scrambled peptide as a negative control.

Objective: To quantify the cellular internalization of a cell-penetrating peptide (CPP).

Materials:

-

Adherent or suspension cell line of interest

-

Fluorescently labeled active peptide (e.g., FITC-CPP)

-

Fluorescently labeled scrambled peptide (e.g., FITC-scrambled CPP)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Methodology:

-

Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, adjust the cell number accordingly.

-

Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently labeled active peptide or the scrambled peptide at various concentrations (e.g., 1, 5, 10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Cell Harvesting:

-

Adherent cells: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any peptide bound to the cell surface. Detach the cells using Trypsin-EDTA.

-

Suspension cells: After incubation, transfer the cells to a microcentrifuge tube and wash three times with cold PBS by centrifugation and resuspension.

-

-

Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Data Interpretation: Compare the mean fluorescence intensity of cells treated with the active peptide to those treated with the scrambled peptide. A significantly higher fluorescence intensity in the active peptide-treated cells indicates sequence-specific cellular uptake.

In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a therapeutic peptide compared to a scrambled control in a murine model.

Objective: To assess the anti-tumor efficacy of a therapeutic peptide in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Tumor cells (e.g., human cancer cell line)

-

Therapeutic peptide

-

Scrambled control peptide

-

Vehicle (e.g., saline, PBS)

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Animal Grouping and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, therapeutic peptide, scrambled peptide).

-

Peptide Administration: Administer the peptides and the vehicle according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, subcutaneous).

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: Continue the experiment until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth curves between the different treatment groups. A significant inhibition of tumor growth in the therapeutic peptide group compared to both the vehicle and scrambled peptide groups demonstrates the sequence-specific in vivo efficacy of the therapeutic peptide.

Visualizing the Role of Scrambled Peptides

Diagrams are powerful tools for illustrating the logical framework of experiments and the signaling pathways under investigation. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for Validating Peptide Specificity

This workflow illustrates the fundamental logic of using a scrambled peptide to validate the sequence-specific activity of a native peptide.

Caption: Workflow for validating peptide activity using a scrambled control.

Signaling Pathway Inhibition by a Specific Peptide

This diagram illustrates a hypothetical signaling pathway where a specific peptide inhibitor is used to block a protein-protein interaction, with a scrambled peptide serving as a negative control.

Caption: Specific inhibition of a signaling pathway by a peptide inhibitor.

Logic of a Competitive Binding Assay

This diagram illustrates the principle of a competitive binding assay where a labeled ligand's binding to a receptor is competed by an active peptide but not by a scrambled peptide.

Caption: Principle of a competitive binding assay with a scrambled control.

Conclusion

References

- 1. all-chemistry.com [all-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Scrambled — Advanced Peptides [advancedpeptides.com]

- 4. Sequence Permutation Generates Peptides with Different Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

A Technical Guide to 10Panx and Scrambled 10Panx in Pannexin-1 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pannexin-1 (Panx1) inhibitory peptide, 10Panx, and its scrambled control, Scrambled 10Panx. This document details their molecular characteristics, their role in the Panx1 signaling pathway, and methodologies for key experiments in which they are utilized.

Core Concepts: 10Panx and Pannexin-1

10Panx is a synthetic decapeptide that acts as a competitive inhibitor of Panx1 channels.[1][2] Panx1 is a protein that forms channels in the cell membrane, playing a crucial role in cellular communication through the release of signaling molecules like adenosine triphosphate (ATP). The 10Panx peptide mimics a sequence in the second extracellular loop of the Panx1 protein, allowing it to block the channel opening.[3][4] This inhibition of Panx1 prevents the release of ATP and subsequent activation of downstream signaling pathways, such as those mediated by the P2X7 receptor, which are involved in inflammation and cell death.[1][2]

To ensure that the observed effects of 10Panx are due to its specific amino acid sequence and not a general consequence of introducing a peptide to the system, a control peptide known as this compound is used.[5][6] This peptide is composed of the same amino acids as 10Panx but in a randomized order.[5]

Molecular and Physical Characteristics

A clear understanding of the physical properties of 10Panx and its scrambled counterpart is essential for accurate experimental design and data interpretation. The following table summarizes their key molecular and physical data.

| Property | 10Panx | This compound |

| Amino Acid Sequence | H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH (WRQAAFVDSY)[3][4][7] | H-Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg-OH (FSVYWAQADR)[5][8] |

| Molecular Weight | ~1242.34 g/mol [1][5][9] | ~1242.37 g/mol [7][8] |

| Molecular Formula | C₅₈H₇₉N₁₅O₁₆[3][7] | C₅₈H₇₉N₁₅O₁₆[8] |

The Pannexin-1 Signaling Pathway

The inhibitory action of 10Panx is centered on the Pannexin-1 signaling cascade. Under various stimuli, including mechanical stress or receptor activation, Panx1 channels open, leading to the release of ATP into the extracellular space. This extracellular ATP can then bind to and activate purinergic receptors, such as P2X7, on the same or neighboring cells. Activation of P2X7 receptors triggers a cascade of downstream events, including the formation of the NLRP3 inflammasome, activation of caspase-1, and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β). 10Panx specifically blocks the initial step of this pathway: the opening of the Panx1 channel.

Experimental Protocols

The following are detailed methodologies for key experiments involving 10Panx and this compound to study Pannexin-1 channel function.

ATP Release Assay

This assay measures the release of ATP from cells, a direct indicator of Panx1 channel activity.

Materials:

-

Cells expressing Pannexin-1

-

Physiological buffer (e.g., Tyrode's solution)

-

10Panx and this compound peptides

-

Stimulus for Panx1 channel opening (e.g., hypo-osmotic solution)

-

ATP measurement kit (e.g., luciferase-based assay)

Procedure:

-

Cell Culture: Plate cells in a multi-well format and grow to confluency.

-

Pre-incubation: Wash the cells with a physiological buffer. Pre-incubate the cells with the desired concentration of 10Panx, this compound, or a vehicle control for a specified period (e.g., 10-30 minutes).

-

Stimulation: Induce Panx1 channel opening. A common method is to replace the physiological buffer with a hypo-osmotic solution to induce cell swelling and mechanical stress.

-

Sample Collection: At various time points after stimulation, collect aliquots of the extracellular medium.

-

ATP Measurement: Immediately measure the ATP concentration in the collected samples using a luciferase-based ATP assay kit according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.

-

Data Analysis: Normalize the ATP release to the total protein content of the cells in each well. Compare the ATP release in the presence of 10Panx to the control conditions (vehicle and this compound).

Dye Uptake Assay

This assay assesses the permeability of the cell membrane to small fluorescent dyes, which can enter the cell through open Panx1 channels.

Materials:

-

Cells expressing Pannexin-1

-

Physiological buffer

-

10Panx and this compound peptides

-

Fluorescent dye (e.g., YO-PRO-1, ethidium bromide)

-

Stimulus for Panx1 channel opening (e.g., ATP for P2X7 receptor activation)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Grow cells on a suitable imaging dish or multi-well plate.

-

Loading: Wash the cells with a physiological buffer. Add the fluorescent dye to the buffer at the recommended concentration.

-

Treatment and Stimulation: Add 10Panx, this compound, or a vehicle control to the cells. After a short pre-incubation, add the stimulus to activate Panx1 channels.

-

Image Acquisition/Fluorescence Measurement: Monitor the uptake of the dye into the cells over time using a fluorescence microscope or a fluorescence plate reader.

-

Data Analysis: Quantify the fluorescence intensity inside the cells. Compare the dye uptake in cells treated with 10Panx to the control groups. A significant reduction in dye uptake in the presence of 10Panx indicates inhibition of Panx1 channels.

Conclusion

10Panx and this compound are indispensable tools for investigating the physiological and pathological roles of Pannexin-1 channels. Their distinct molecular properties and the clear signaling pathway they modulate allow for targeted and controlled experiments. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further elucidate the function of Pannexin-1 in health and disease.

References

- 1. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S-Nitrosylation Inhibits Pannexin 1 Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. apexbt.com [apexbt.com]

- 6. A Dye Uptake Assay to Measure Large-Pore Channel Activity in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]

- 8. apexbt.com [apexbt.com]

- 9. Pannexin-1 mediates large pore formation and interleukin-1beta release by the ATP-gated P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Technical Guide for Scrambled 10Panx Peptide

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercially available sources for the Scrambled 10Panx peptide, a crucial negative control for studying the function of the Pannexin-1 (Panx1) channel. It is intended for researchers, scientists, and professionals in drug development, offering detailed technical data, experimental protocols, and insights into the relevant signaling pathways.

Introduction to this compound Peptide

The this compound peptide is a non-functional variant of the 10Panx peptide, which is a mimetic of a sequence in the first extracellular loop of the Panx1 protein. The 10Panx peptide acts as a competitive inhibitor of Panx1 channels, blocking the release of ATP and other signaling molecules, thereby inhibiting downstream inflammatory and cell death pathways. The this compound peptide, with a randomized amino acid sequence, serves as an essential experimental control to ensure that the observed effects of the 10Panx peptide are specific to its sequence and its interaction with Panx1, rather than being due to non-specific peptide effects.

Commercial Availability and Technical Data

Several commercial vendors supply the this compound peptide. While product availability can change, the following information, compiled from various suppliers, provides key technical specifications.

| Vendor | Catalog Number | Amino Acid Sequence | Molecular Weight (Da) | Purity | Storage Conditions | Notes |

| APExBIO | Not specified in search results | Not specified in search results | Not specified in search results | >95% | Store at -20°C | Offers the peptide for signaling research. |

| MedChemExpress | HY-P1138 | FSVYWAQADR | Not specified in search results | >98% | Store at -20°C | Provided as a lyophilized powder. |

| Tocris Bioscience | 3708 | FSVYWAQADR | 1242.37 | >95% | Store at -20°C | Discontinued for commercial reasons. |

| Texas Biogene | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Store at -20°C | Availability may vary. |

Note: Researchers should always refer to the vendor-specific Certificate of Analysis (CoA) for the most accurate and lot-specific data.

Experimental Protocols

The following protocols are generalized from methodologies reported in scientific literature and should be optimized for specific experimental systems.

Peptide Reconstitution

Objective: To prepare a stock solution of the this compound peptide for use in in vitro and in vivo experiments.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

-

Based on the desired stock concentration (e.g., 1 mM or 10 mM), calculate the required volume of solvent. For example, to make a 1 mM stock solution from 1 mg of peptide with a molecular weight of 1242.37 g/mol , you would add 805 µL of solvent.

-

Add the calculated volume of sterile water or buffer to the vial.

-

Gently vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

-

Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell Treatment

Objective: To treat cultured cells with the this compound peptide as a negative control alongside the 10Panx peptide.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Reconstituted this compound peptide stock solution

-

Reconstituted 10Panx peptide stock solution (for the experimental group)

-

Vehicle control (the same solvent used to reconstitute the peptides)

Procedure:

-

Plate the cells at the desired density and allow them to adhere and grow overnight.

-

On the day of the experiment, prepare the working concentrations of the this compound and 10Panx peptides by diluting the stock solutions in complete cell culture medium. A typical working concentration for both peptides is in the range of 100-500 µM.

-

Remove the old medium from the cells and replace it with the medium containing the this compound peptide, 10Panx peptide, or the vehicle control.

-

Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific assay.

-

Proceed with the downstream analysis, such as measuring ATP release, cytokine secretion, or cell viability.

Signaling Pathways Involving Pannexin-1

The this compound peptide is used to validate the specific involvement of Panx1 in various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

The Role of this compound as a Negative Control

The fundamental logical relationship in experiments utilizing 10Panx and its scrambled control is to demonstrate specificity. The active 10Panx peptide is designed to bind to a specific extracellular loop of the Pannexin-1 channel, thereby blocking its function. The this compound, having the same amino acid composition but a different sequence, should not bind to this specific site and therefore should not elicit the same biological effect. A successful experiment will show a significant effect with 10Panx and no, or a significantly diminished, effect with the this compound, confirming that the observed outcome is due to the specific inhibition of Pannexin-1.

Caption: Experimental logic for using this compound as a negative control.

Pannexin-1 Mediated ATP Release and Downstream Signaling

Panx1 channels are key conduits for the release of ATP from cells in response to various stimuli, including mechanical stress, high extracellular potassium, and receptor activation. This released ATP then acts as a paracrine and autocrine signaling molecule, activating purinergic receptors (e.g., P2X7) on the same or neighboring cells. This can lead to a cascade of downstream events, including calcium influx, cytokine release, and inflammation.

Caption: Pannexin-1 mediated ATP release and downstream signaling cascade.

Pannexin-1 and Inflammasome Activation

Panx1 plays a critical role in the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Upon activation by various stimuli, Panx1 channels open, leading to potassium efflux from the cell. This decrease in intracellular potassium is a key trigger for the assembly and activation of the NLRP3 inflammasome.

Caption: Role of Pannexin-1 in NLRP3 inflammasome activation.

Conclusion

The this compound peptide is an indispensable tool for researchers investigating the physiological and pathological roles of the Pannexin-1 channel. This guide provides a centralized resource for identifying commercial suppliers, understanding the technical specifications of the peptide, and implementing its use in experimental settings. The provided protocols and signaling pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at elucidating the multifaceted functions of Pannexin-1. As with any experimental reagent, it is crucial to carefully consider the specific context of the research and to optimize protocols accordingly.

Scrambled 10Panx: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the use of scrambled 10Panx peptide as a negative control in neuroscience research. This compound is an indispensable tool for validating the specific effects of its active counterpart, 10Panx, a mimetic peptide that blocks Pannexin-1 (Panx1) hemichannels. This document outlines the technical specifications of this compound available from various suppliers, detailed experimental protocols for its application, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Pannexin-1 and the Role of 10Panx

Pannexin-1 (Panx1) is a protein that forms large-pore channels in the cell membrane, known as hemichannels. These channels are critical for intercellular communication by allowing the passage of ions and small molecules, most notably ATP.[1] In the central nervous system, Panx1 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, inflammation, and neuronal cell death.[2][3]

The peptide 10Panx, with the sequence WRQAAFVDSY, mimics a sequence in an extracellular loop of Panx1 and acts as a selective blocker of these channels.[2][3] By inhibiting Panx1-mediated ATP release, 10Panx allows researchers to investigate the downstream consequences of Panx1 activity, such as the activation of P2X7 purinergic receptors and subsequent inflammatory signaling cascades.[4][5]

To ensure that the observed effects of 10Panx are due to its specific action on Panx1 and not due to non-specific peptide effects, a control peptide is required. This compound, typically with the sequence FSVYWAQADR, serves this purpose.[2][6] It contains the same amino acids as 10Panx but in a randomized order, rendering it inactive as a Panx1 blocker.[7][8] Therefore, any experiment utilizing 10Panx should include a parallel treatment with this compound to demonstrate specificity.

Supplier and Technical Data Comparison

The following tables summarize the technical specifications for this compound and the active 10Panx peptide from various suppliers. This information is crucial for selecting the appropriate product for your research needs and for ensuring consistency across experiments.

Table 1: this compound Peptide Specifications

| Supplier | Sequence | Molecular Weight (Da) | Purity | Solubility | Storage |

| MedChemExpress | FSVYWAQADR[6] | 1242.34[6] | Not specified | Not specified | Store according to the Certificate of Analysis[6] |

| AbMole BioScience | Scrambled form of WRQAAFVDSY[7] | 1242.37[7] | Not specified | DMSO ≥ 24 mg/mL[7] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[7] |

| APExBIO | Scrambled form of WRQAAFVDSY[8] | Not specified | >98.68% | Soluble to 0.50 mg/ml in sterile water[8] | Stock solution can be stored below -20℃ for several months[8] |

| Tocris Bioscience | FSVYWAQADR | 1242.37 | Not specified | Not specified | Store at -20°C |

| Texas Biogene | Not specified | Not specified | Not specified | Not specified | Store at -20°C[9] |

Note: Tocris Bioscience has discontinued the sale of this compound (Cat. No. 3708) for commercial reasons.

Table 2: 10Panx (Active Peptide) Specifications for Reference

| Supplier | Sequence | Molecular Weight (Da) | Purity | Solubility | Storage |

| MedChemExpress | WRQAAFVDSY | 1242.37 | Not specified | Not specified | Not specified |

| Abcam | H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH | 1242.3 | Not specified | Soluble in DMSO to 50 mM and water to 10 mM[10] | -20°C[10] |

| Tocris Bioscience | WRQAAFVDSY[11] | 1242.37[11] | ≥95% (HPLC)[11] | Soluble to 1 mg/ml in water[11] | Store at -20°C[11] |

| American Research Products (ARP) | WRQAAFVDSY[3] | 1242.37[3] | >95% by HPLC[3] | Not specified | Store dry, frozen and in the dark[3] |

| APExBIO | WRQAAFVDSY | Not specified | >96.98% | >10 mM in sterile water[12] | Stock solution should be stored at -80°C for several months[12] |

Experimental Protocols

The following are generalized protocols for the use of this compound in common neuroscience research applications. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Application in Neuronal Cell Culture

This protocol describes the use of this compound as a control for 10Panx in primary neuronal cultures or cell lines to assess its effect on ATP release or downstream signaling.

1. Reagent Preparation:

- This compound Stock Solution (1 mM): Based on the supplier's instructions, dissolve the lyophilized peptide in sterile water or DMSO to a final concentration of 1 mM. For example, for a peptide with a molecular weight of 1242.37 g/mol , dissolve 1.24 mg in 1 mL of solvent. Aliquot and store at -20°C or -80°C.

- 10Panx Stock Solution (1 mM): Prepare in the same manner as the scrambled peptide.

- Cell Culture Medium: Use the appropriate medium for your specific cell type.

- Assay Reagents: Prepare reagents for measuring ATP (e.g., luciferin-luciferase assay kit) or for downstream analysis (e.g., antibodies for Western blotting, reagents for calcium imaging).

2. Cell Treatment:

- Plate cells at the desired density and allow them to adhere and stabilize.

- On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

- Add this compound or 10Panx to the medium at the final desired concentration (e.g., 100 µM).[2] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).

- Include a vehicle control (medium with solvent only).

- Incubate the cells for the desired period (e.g., 10-30 minutes) prior to stimulation.[1]

3. Stimulation and Analysis:

- Induce Panx1 channel opening using a relevant stimulus (e.g., high potassium, mechanical stress, or a specific agonist).

- For ATP Release: Collect the supernatant and measure ATP concentration using a luciferin-luciferase assay according to the manufacturer's instructions.

- For Downstream Signaling: Lyse the cells and perform Western blotting for phosphorylated signaling proteins, or perform calcium imaging using a fluorescent indicator.

Protocol 2: Application in Electrophysiology (Brain Slices)

This protocol outlines the use of this compound in acute brain slices for electrophysiological recordings to verify the specificity of 10Panx effects on synaptic transmission.

1. Reagent Preparation:

- Artificial Cerebrospinal Fluid (aCSF): Prepare and bubble with 95% O2 / 5% CO2.

- This compound Stock Solution (1 mM): Prepare as described in Protocol 1, preferably using water as the solvent to avoid effects of DMSO on synaptic transmission.

- 10Panx Stock Solution (1 mM): Prepare in the same manner.

2. Brain Slice Preparation and Recording:

- Prepare acute brain slices from the region of interest according to standard laboratory procedures.

- Allow slices to recover in aCSF for at least 1 hour.

- Transfer a slice to the recording chamber and perfuse with aCSF.

- Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of synaptic currents).

3. Peptide Application:

- After establishing a stable baseline, switch the perfusion to aCSF containing this compound at the desired final concentration (e.g., 100 µM).[2]

- Record for a sufficient period to observe any non-specific effects.

- Wash out the scrambled peptide with regular aCSF.

- In a separate experiment (or after washout, if effects are reversible), apply 10Panx at the same concentration to test its specific effect.

4. Data Analysis:

- Analyze the electrophysiological parameters (e.g., fEPSP slope, synaptic current amplitude) and compare the effects of this compound and 10Panx to the baseline and to each other. The scrambled peptide should not produce the same effect as the active 10Panx peptide.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway involving Pannexin-1 and a general experimental workflow for using this compound.

Pannexin-1 Signaling Pathway

Caption: Pannexin-1 signaling pathway and points of intervention.

Experimental Workflow for Specificity Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Pannexin-1 Modulates Inhibitory Transmission and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arp1.com [arp1.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound - 1mg | Texas Biogene [texasbiogene.com]

- 10. 10Panx, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]

- 11. 10Panx | Gap Channels | Tocris Bioscience [tocris.com]

- 12. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Core Properties of Scrambled 10Panx

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Scrambled 10Panx, a critical negative control peptide used in research involving the Pannexin 1 (Panx1) channel inhibitor, 10Panx. The document outlines the fundamental properties of both peptides, their mechanisms of action, and protocols for their experimental application.

Introduction to Pannexin 1 and Peptide-Based Inhibition

Pannexin 1 (Panx1) is a widely expressed membrane protein that forms large-pore channels, facilitating the passage of ions and small molecules like ATP between the cell's interior and the extracellular space.[1] These channels are implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and apoptosis.[2][3] Given their role in disease, Panx1 channels have become a significant target for therapeutic intervention.

Peptide-based inhibitors offer a specific means of modulating Panx1 activity. 10Panx is a mimetic peptide designed to block Panx1 channels.[3][4][5] In any experiment involving such a specific peptide, it is crucial to employ a proper negative control to ensure that the observed biological effects are a direct result of the specific amino acid sequence of the active peptide and not due to non-specific interactions or the chemical properties of the peptide itself. This is the role of this compound.

Core Properties of 10Panx and this compound

10Panx is a synthetic decapeptide that mimics a sequence in the second extracellular loop of the Panx1 protein.[3][5] This allows it to act as a competitive inhibitor, blocking the channel.[2] this compound is a control peptide with the same amino acid composition and molecular weight as 10Panx, but with a randomized sequence.[6][7] This randomization is intended to eliminate the specific biological activity associated with the native 10Panx sequence while maintaining similar physicochemical properties.

Quantitative Data Summary

The following table summarizes the key properties of both peptides for easy comparison.

| Property | 10Panx (Active Peptide) | This compound (Control Peptide) | Data Source(s) |

| Amino Acid Sequence | WRQAAFVDSY | FSVYWAQADR | [3][5][6] |

| Molecular Formula | C₅₈H₇₉N₁₅O₁₆ | C₅₈H₇₉N₁₅O₁₆ | [8][9] |

| Molecular Weight | 1242.37 Da | 1242.37 Da | [5][8][9] |

| Primary Function | Competitive inhibitor of Panx1 channels.[2][4] | Negative control for 10Panx experiments.[6][7][10] | [2][4][6][7][10] |

| Mechanism of Action | Blocks Panx1 channel opening, inhibiting ATP release and downstream signaling.[2][11] | Does not specifically block Panx1 channels due to its altered sequence.[9] | [2][9][11] |

| Purity (Typical) | >95% by HPLC | >98% by HPLC | [5][9] |

| Solubility | Soluble in water (to 1 mg/ml) and DMSO (to 50 mM).[8] | Soluble in DMSO (≥31.05 mg/mL) and sterile water (to 0.50 mg/ml).[9] | [8][9] |

Mechanism of Action and Signaling Pathways

10Panx exerts its inhibitory effects by blocking the Panx1 channel, which in turn modulates several downstream signaling pathways. A primary consequence of Panx1 channel opening is the release of ATP into the extracellular environment. This extracellular ATP can then activate purinergic receptors, such as P2X7, on the same or neighboring cells, triggering pro-inflammatory and pro-apoptotic cascades.[2][12]

By blocking the Panx1 channel, 10Panx prevents this ATP release, thereby inhibiting P2X7 receptor activation and subsequent events like inflammasome activation, IL-1β release, and caspase-1 activation.[2][11] It has also been shown to reduce necroptosis-related protein expression (RIP3) and the release of HMGB1, a key inflammatory mediator.[13]

This compound, lacking the specific sequence required for Panx1 channel interaction, should not interfere with this pathway. It is used to confirm that the effects observed with 10Panx are due to specific Panx1 inhibition.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of 10Panx on the Panx1 signaling pathway, in contrast to the inactive this compound.

Caption: Mechanism of 10Panx inhibition on the Panx1 signaling cascade.

Experimental Protocols

To validate the specificity of 10Panx, it is essential to run parallel experiments with this compound at the same concentration.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for assessing the effect of 10Panx on cellular responses, such as ATP release or cytokine secretion.

-

Peptide Preparation:

-

Reconstitute lyophilized 10Panx and this compound peptides in a suitable sterile solvent (e.g., sterile water or DMSO) to create a stock solution (e.g., 1-10 mM).

-

Store stock solutions at -20°C or as recommended by the supplier.

-

On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium.

-

-

Cell Culture and Treatment:

-

Plate cells at the desired density and allow them to adhere and stabilize overnight.

-

Replace the medium with fresh medium containing the desired final concentration of 10Panx, this compound, or a vehicle control (the solvent used for peptide reconstitution, at the same final concentration).

-

A typical working concentration for 10Panx is in the range of 50-100 µM.[2]

-

Pre-incubate cells with the peptides for a duration determined by the specific experimental goals (e.g., 1 hour).[2]

-

-

Stimulation and Measurement:

-

After pre-incubation, introduce the stimulus of interest (e.g., a toxin, mechanical stress, or a specific agonist) to the cells.

-

Co-treat the cells for the required period (e.g., 18 hours).[2]

-

Collect supernatant or cell lysates to measure the endpoint, such as:

-

Extracellular ATP levels (using a luciferase-based assay).

-

Cytokine release (e.g., IL-1β via ELISA).

-

Cell death/apoptosis (e.g., using caspase-3/7 activity assays or Annexin V staining).[2]

-

-

-

Data Analysis:

-

Compare the results from the 10Panx-treated group to both the vehicle control and the this compound-treated group.

-

A specific effect of 10Panx is confirmed if there is a significant difference between the 10Panx group and both control groups, while there is no significant difference between the this compound and vehicle control groups.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for using 10Panx and this compound.

Conclusion

References

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 10Panx peptide [novoprolabs.com]

- 4. apexbt.com [apexbt.com]

- 5. arp1.com [arp1.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 10Panx, gap junction blocking peptide (CAS 955091-53-9) | Abcam [abcam.com]

- 9. apexbt.com [apexbt.com]

- 10. Scrambled control peptide for reversible pannexin-1 channel blocker 10panx1 | Sigma-Aldrich [sigmaaldrich.com]

- 11. staging.utechproducts.com [staging.utechproducts.com]

- 12. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pannexin1 Channel Inhibitor (10panx) Protects Against Transient Focal Cerebral Ischemic Injury by Inhibiting RIP3 Expression and Inflammatory Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Scrambled 10Panx in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scrambled 10Panx is a non-functional peptide that serves as an essential negative control for the Pannexin-1 (Panx1) inhibitory peptide, 10Panx.[1][2] The 10Panx peptide is a mimetic of a sequence in the second extracellular loop of the Panx1 protein and acts as a competitive inhibitor of Panx1 hemichannels.[3][4] These channels are implicated in various physiological and pathological processes, including ATP release, inflammation, and apoptosis.[3][5] To ensure that the observed experimental effects of 10Panx are due to its specific inhibitory action on Panx1 channels and not due to non-specific peptide effects, this compound, which has a randomized amino acid sequence (FSVYWAQADR), is used in parallel experiments.[1]

Mechanism of Action of the Target Peptide (10Panx)

Pannexin-1 forms large-pore channels in the cell membrane that allow for the passage of ions and small molecules up to 1 kDa, such as ATP.[5] The 10Panx peptide blocks these channels, thereby inhibiting the release of ATP and subsequent activation of purinergic receptors like P2X7.[3] This blockade can prevent downstream signaling cascades associated with inflammation, including the activation of the NLRP3 inflammasome, caspase-1, and the release of pro-inflammatory cytokines like IL-1β.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by 10Panx, for which this compound serves as a negative control.

Caption: Panx1 signaling pathway and the inhibitory action of 10Panx.

Quantitative Data Summary

The following tables summarize typical concentrations and reported effects for the 10Panx peptide, for which this compound would be used as a control at identical concentrations.

Table 1: Working Concentrations in Cell Culture

| Parameter | Value | Cell Type/System | Reference |

| Concentration | 100 µM | T84, PC3, SH-SY5Y cells | [6] |

| Concentration | 200 µM | Human red blood cells | [7] |

| Concentration | 50 µM | Enteric glial cells | [3] |

| Pre-incubation Time | 10 minutes | T84, PC3, SH-SY5Y cells | [6] |

| Pre-incubation Time | 1 hour | Enteric glial cells, Neuropathic rat model | [3] |

| Co-treatment Time | 18 hours | Enteric glial cells | [3] |

Table 2: Reported Efficacy of 10Panx (vs. Scrambled Control)

| Assay | Efficacy of 10Panx | Concentration | Cell Type/System | Reference |

| ATP Release (low pO2) | 90.9 ± 15.5% reduction | 200 µM | Human red blood cells | [7] |

| NMDA Receptor Secondary Currents | >70% blockade | Not Specified | In vitro macrophages | |

| Cell Apoptosis (Caspase-3/7) | Significant inhibition | 50 µM | Enteric glial cells | [3] |

| Dye Uptake | Inhibition | Not Specified | Macrophages | [2] |

Experimental Protocols

1. Reconstitution and Storage of this compound

This protocol details the preparation of a stock solution for this compound. The same procedure should be followed for the active 10Panx peptide to ensure consistency.

-

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile, low-protein binding microcentrifuge tubes

-

-

Procedure:

-

Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

-

Refer to the manufacturer's Certificate of Analysis for the exact molecular weight and mass.

-

To prepare a stock solution (e.g., 1 mM), reconstitute the peptide in sterile water. For example, for a peptide with a molecular weight of 1242.37 g/mol , dissolve 1.24 mg in 1 mL of sterile water. Some suppliers suggest solubility in water is at least 1 mg/mL.

-

Vortex gently to dissolve the peptide completely.

-

Aliquot the stock solution into smaller volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.[7] For long-term storage (months), -80°C is recommended.[3][7]

-

2. General Protocol for Cell Treatment

This workflow outlines a typical experiment to assess the effect of 10Panx on a cellular response, using this compound as a negative control.

Caption: A typical workflow for using this compound as a control.

3. Protocol: ATP Release Assay

This protocol is designed to measure ATP released from cells, a key function of Panx1 channels.

-

Objective: To determine if 10Panx specifically inhibits stimulus-induced ATP release compared to the this compound control.

-

Procedure:

-

Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.

-

On the day of the experiment, gently wash the cells twice with a buffer that does not contain ATP (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Prepare fresh working solutions of 10Panx and this compound in the assay buffer at the desired final concentration (e.g., 100-200 µM). Include a vehicle-only control.

-

Add the peptide solutions or vehicle to the respective wells and pre-incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.

-

Introduce the stimulus known to open Panx1 channels (e.g., hypotonic solution, mechanical stress, or a chemical agonist).

-

After a short incubation period (e.g., 5-15 minutes), carefully collect the supernatant from each well.

-

Measure the ATP concentration in the supernatant using a commercial bioluminescence-based ATP assay kit, following the manufacturer's instructions.

-

Compare the ATP levels between the 10Panx-treated group, the this compound-treated group, and the vehicle control. A significant reduction in ATP release in the 10Panx group relative to both control groups indicates specific inhibition of Panx1.

-

4. Protocol: Dye Uptake Assay (e.g., YO-PRO-1)

This assay measures the uptake of a fluorescent dye that can pass through open Panx1 channels.

-

Objective: To visualize or quantify the inhibition of Panx1-mediated membrane permeability by 10Panx.

-

Procedure:

-

Culture cells on glass-bottom dishes or plates suitable for microscopy.

-

Wash the cells with an appropriate assay buffer.

-

Treat the cells with 10Panx, this compound, or vehicle control for a pre-determined time (e.g., 30-60 minutes).

-

Add the fluorescent dye (e.g., YO-PRO-1) and the Panx1 channel stimulus (e.g., ATP to activate P2X7 receptors, which in turn open Panx1 channels) to the wells.

-

Incubate for the time required for dye uptake (e.g., 10-20 minutes).

-

Wash the cells to remove excess dye.

-

Analyze the cells using fluorescence microscopy or a plate reader to quantify dye uptake.

-